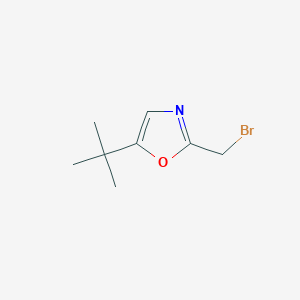
4-methylthiophene-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthiophene-2-thiol is a chemical compound with the molecular formula C5H6S2 and a molecular weight of 130.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . For instance, 2-methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Another effective route for the synthesis of tetrasubstituted thiophenes was developed via DABCO-catalyzed reaction of 1,3 .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a sulfur atom, similar to other thiophene compounds .Chemical Reactions Analysis
Thiophenes, including this compound, undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Wirkmechanismus
While the specific mechanism of action for 4-methylthiophene-2-thiol is not mentioned in the retrieved sources, thiophene-based analogs have been found to exhibit a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
While specific safety data for 4-methylthiophene-2-thiol was not found, similar compounds like 3-Methylthiophene are classified as flammable liquids. They are considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions for 4-methylthiophene-2-thiol and similar compounds involve their use in various applications in medicinal chemistry and material science. They are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the advancement of organic semiconductors . The development of new synthetic strategies for these compounds is a topic of interest for medicinal chemists .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-methylthiophene-2-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "hydrogen sulfide", "sodium hydroxide", "sulfur", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexen-1-one is reacted with hydrogen sulfide in the presence of sodium hydroxide to yield 4-methylthiophene-2-aldehyde.", "Step 2: 4-methylthiophene-2-aldehyde is then reacted with sulfur in methanol to form 4-methylthiophene-2-thiol.", "Alternatively, 4-methylthiophene-2-aldehyde can be reduced with sodium borohydride in acetic acid to yield 4-methylthiophene-2-ol, which can then be converted to 4-methylthiophene-2-thiol by reaction with sulfur in methanol.", "Step 3: In a separate reaction, 4-methylthiophene-2-ol can be acetylated with acetic anhydride in the presence of sodium bicarbonate to yield 4-methylthiophene-2-acetate.", "Step 4: 4-methylthiophene-2-acetate can then be hydrolyzed with water to yield 4-methylthiophene-2-thiol." ] } | |
CAS-Nummer |
3970-29-4 |
Molekularformel |
C5H6S2 |
Molekulargewicht |
130.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



